molecular formula C8H4Cl2N2 B139996 2,3-Dichloroquinoxaline CAS No. 2213-63-0

2,3-Dichloroquinoxaline

Cat. No. B139996
CAS RN: 2213-63-0
M. Wt: 199.03 g/mol
InChI Key: SPSSDDOTEZKOOV-UHFFFAOYSA-N
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Description

2,3-Dichloroquinoxaline is a dichlorinated quinoxaline derivative with antimicrobial activity . It is used in the preparation of quinoxaline derivatives of cancer chemopreventive activity . It is a gray solid and insoluble in water .


Synthesis Analysis

A convenient and high-yielding synthesis of 2,3-dichloroquinoxalines from the corresponding 2,3-dihydroxyquinoxalines has been developed . Treatment of a slurry of the 2,3-dihydroxyquinoxaline with N, N -dimethylformamide in the presence of excess thionylchloride in 1,2-dichloroethane results in the rapid and high-yielding formation of the this compound derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C8H4Cl2N2 . The molecular weight is 199.03 g/mol .


Chemical Reactions Analysis

This compound reacts with 6-aminothiouracil in ethanol/TEA to form 6-amino-2-(3-chloroquinoxalin-2-ylthio)pyrimidin-4(3H)-one . It also reacts with cholest-5-en-3-one semicarbazone/thiosemicarbazone to form steriodal cholest-5-en-3-oxazolo and thiazoloquinoxaline .


Physical And Chemical Properties Analysis

This compound is a gray solid and is insoluble in water . It has a molecular weight of 199.03 g/mol .

Scientific Research Applications

Synthesis Techniques

  • Synthesis via Vilsmeier Reagent Chlorination : A method to synthesize 2,3-dichloroquinoxalines from 2,3-dihydroxyquinoxalines using N,N-dimethylformamide and thionylchloride, offering a high-yield process with simplified workup (Romer, 2009).

Antimicrobial Applications

  • Synthesis for Antimicrobial Activity : Synthesizing new 2,3-disubstituted quinoxalines through the functionalization of 2,3-dichloroquinoxaline, exhibiting significant antibacterial and antifungal activities (El-Atawy et al., 2019).

Chemical Reactions and Derivatives

  • Palladium-Catalyzed Suzuki-Miyaura Coupling : Creation of symmetrical and unsymmetrical 2,3-disubstituted quinoxalines using this compound, exploring their photophysical and electrochemical properties (Mao, Sakurai, & Hirao, 2004).
  • Formation of Hexahydropyridoquinoxalines : Reaction of 2,3-dichloroquinoxalines with 2-(hydroxymethyl)piperidine, producing hexahydropyridoquinoxaline derivatives, confirmed by NMR and X-ray crystallography (Wright, Morton, & Tomcufcik, 1979).

Biomedical Applications

  • Anticancer Agent Synthesis : Utilizing this compound in synthesizing pyrroloquinoxalines with promising anti-proliferative properties against cancer cell lines, supported by in vitro studies and docking studies (Prasad et al., 2012).

Physicochemical Studies

  • Phosphorescence Spectra Observation : Investigating the phosphorescence spectra of this compound, examining radiative and radiationless transitions, providing insights into heavy atom enhancement effects (Yamauchi & Azumi, 1978).

Safety and Hazards

2,3-Dichloroquinoxaline is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with the molten substance may cause severe burns to skin and eyes . Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases .

Future Directions

Quinoxalines, including 2,3-Dichloroquinoxaline, are important biological agents, and a significant amount of research activity has been directed towards this class . They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future .

properties

IUPAC Name

2,3-dichloroquinoxaline
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InChI

InChI=1S/C8H4Cl2N2/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4H
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InChI Key

SPSSDDOTEZKOOV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)Cl)Cl
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Molecular Formula

C8H4Cl2N2
Record name 2,3-DICHLOROQUINOXALINE
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DSSTOX Substance ID

DTXSID1025013
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Molecular Weight

199.03 g/mol
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Physical Description

2,3-dichloroquinoxaline is a gray solid. Insoluble in water. (NTP, 1992)
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Flash Point

greater than 167 °F (NTP, 1992)
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Solubility

Insoluble (<1 mg/ml) (NTP, 1992)
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CAS RN

2213-63-0
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Melting Point

304 to 307 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic approaches to 2,3-Dichloroquinoxaline?

A1: this compound can be synthesized by treating the corresponding 2,3-dihydroxyquinoxaline with phosphorus oxychloride (POCl3) [, , ] or thionyl chloride (SOCl2) in N,N-dimethylformamide (DMF) [].

Q2: How does the reactivity of the chlorine atoms in this compound enable its use in heterocycle synthesis?

A2: The chlorine atoms in this compound are susceptible to nucleophilic substitution reactions, allowing for the introduction of various nucleophiles, including amines, thiols, and alcohols [, , , , ]. This reactivity facilitates the construction of diverse heterocyclic frameworks.

Q3: Can you provide examples of specific heterocycles synthesized using this compound as a starting material?

A3: this compound serves as a precursor for synthesizing various heterocycles, including:

  • 1,4-Oxathiino[2,3-b]quinoxalines: Reacting this compound with sodium sulfide followed by 1-aryl-2-bromoalkan-1-ones yields these compounds [].
  • Triazoloquinoxalines, imidazoquinoxalines, tetrazoloquinoxalines, and piperazinoquinoxalines: These can be synthesized by utilizing this compound as an intermediate, often in conjunction with hydrazine derivatives [].
  • Pyrido[1′,2′:1,2]imidazo[4,5-b]quinoxalines: Cyclization reactions of 2,3-Dichloroquinoxalines with 2-aminopyridines provide access to these compounds [].
  • Diazadioxaacenes: Copper-catalyzed reactions of this compound with TIPS-acetylene-substituted benzene-1,2-diols or naphthalene-2,3-diols afford these compounds [].
  • 12H-Quinoxalino[2,3-b][1,4]benzothiazines and benzoxazines: Cyclocondensation reactions of this compound with 2-aminothiophenols or 2-aminophenols produce these compounds [].

Q4: What are some promising applications of this compound derivatives?

A4: this compound derivatives have shown potential in several areas:

  • Fluorescence Imaging: Tetracyclic heterocycles derived from this compound exhibit strong fluorescence with high quantum yields, making them suitable for potential applications in fluorescence imaging [].
  • Anticancer Agents: Some 2,3-disubstituted quinoxalines and fused quinoxaline derivatives have demonstrated anticancer activity in vitro [, ].
  • Antimicrobial Agents: Various quinoxaline derivatives synthesized from this compound have exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria [, , ].
  • Anticonvulsant Agents: Quinoxaline derivatives with pyridine moieties linked via phenylamino or phenoxy residues have shown potential as anticonvulsant agents [].

Q5: What is known about the optical properties of this compound derivatives?

A5: Depending on their structure and substituents, this compound derivatives exhibit tunable optical properties, including absorption and emission in the blue and green spectral regions [, ]. Some derivatives, particularly those with extended conjugation, show strong fluorescence [, ].

Q6: Are there any studies on the electrochemical properties of this compound derivatives?

A6: Yes, research on symmetrical and unsymmetrical 2,3-disubstituted quinoxalines, synthesized via Suzuki-Miyaura coupling of this compound with boronic acids, has investigated their electrochemical properties []. These studies provide insights into their potential applications in materials science.

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C8H4Cl2N2, and its molecular weight is 199.04 g/mol.

Q8: What spectroscopic techniques are commonly used to characterize this compound and its derivatives?

A8: Characterization of this compound and its derivatives commonly involves techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Provides information about the structure and connectivity of atoms within the molecule [, ].
  • Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrational frequencies [, ].
  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation [].
  • X-ray Crystallography: Provides a three-dimensional representation of the molecule's structure in the solid state, offering insights into bond lengths, bond angles, and crystal packing [, ].
  • UV-Vis Spectroscopy: Characterizes the absorption and transmission of light by the compound, providing information about electronic transitions and conjugation [, ].
  • Fluorescence Spectroscopy: Measures the emission of light by the compound after excitation, revealing information about its fluorescent properties [, ].

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